Tert-butyl 3-(1,2-oxazol-5-yl)pyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl 3-(1,2-oxazol-5-yl)pyrrolidine-1-carboxylate is a chemical compound that features a pyrrolidine ring substituted with an oxazole moiety and a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(1,2-oxazol-5-yl)pyrrolidine-1-carboxylate typically involves the formation of the oxazole ring followed by its attachment to the pyrrolidine ring. One common method involves the cycloaddition reaction of nitrile oxides with alkenes to form the oxazole ring . The pyrrolidine ring can be synthesized through various methods, including the reduction of pyrrole derivatives or the cyclization of amino alcohols . The final step involves esterification to introduce the tert-butyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the use of green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(1,2-oxazol-5-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized to form oxazolone derivatives.
Reduction: The oxazole ring can be reduced to form oxazolidine derivatives.
Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include amines, alcohols, and thiols.
Major Products Formed
Oxidation: Oxazolone derivatives.
Reduction: Oxazolidine derivatives.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
Tert-butyl 3-(1,2-oxazol-5-yl)pyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of tert-butyl 3-(1,2-oxazol-5-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with various enzymes and receptors, potentially inhibiting their activity . The pyrrolidine ring can enhance the compound’s binding affinity and selectivity for its targets . The tert-butyl ester group can improve the compound’s stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-(4H-1,2,4-triazol-4-yl)pyrrolidine-1-carboxylate
- Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine-1-carboxylate
Uniqueness
Tert-butyl 3-(1,2-oxazol-5-yl)pyrrolidine-1-carboxylate is unique due to the presence of the oxazole ring, which imparts distinct chemical and biological properties. The oxazole ring can participate in various chemical reactions and interact with biological targets in ways that other similar compounds cannot .
Properties
CAS No. |
1225218-92-7 |
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Molecular Formula |
C12H18N2O3 |
Molecular Weight |
238.28 g/mol |
IUPAC Name |
tert-butyl 3-(1,2-oxazol-5-yl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H18N2O3/c1-12(2,3)16-11(15)14-7-5-9(8-14)10-4-6-13-17-10/h4,6,9H,5,7-8H2,1-3H3 |
InChI Key |
JAPXJOLMPDLUOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C2=CC=NO2 |
Origin of Product |
United States |
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